1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose
Overview
Description
The scientific community has shown a growing interest in the synthesis and characterization of complex organic compounds due to their potential applications in various fields, including pharmaceuticals, material science, and biochemistry. One such compound, although not directly mentioned in the literature, that draws parallel interest is “1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose”. Its relevance can be inferred from the study of similar compounds and their synthetic pathways, molecular structures, and properties.
Synthesis Analysis
The synthesis of complex organic compounds like 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves multiple steps, including protection of functional groups, activation, and selective reaction conditions. While specific synthesis pathways for this compound are not detailed, analogous syntheses, such as those for dihydropyran derivatives, employ enantioselective methodologies and catalysts to achieve high purity and yield. For instance, Desimoni et al. (2018) reviewed enantioselective syntheses of 3,4-dihydropyran derivatives, highlighting the use of chiral metal complexes and organocatalysts for chirality induction in synthesis processes (Desimoni, Faita, & Quadrelli, 2018).
Molecular Structure Analysis
Understanding the molecular structure of compounds is crucial for predicting their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play vital roles in elucidating structures. While the literature does not specifically address 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, studies on related compounds, such as isosorbide and its derivatives, demonstrate the importance of rigidity, chirality, and functional group orientation in determining the physical and chemical properties of molecules (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).
Chemical Reactions and Properties
The chemical reactivity of a compound is defined by its functional groups and molecular structure. Research on similar compounds reveals a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are essential for further functionalization or transformation of the compound into more complex derivatives with desired properties. For example, the synthesis and transformations of functionalized β-amino acid derivatives utilize metathesis reactions, showcasing the versatility of organic synthesis methods in modifying compound structures and properties (Kiss, Kardos, Vass, & Fülöp, 2018).
Scientific Research Applications
Stereochemistry and Polymer Science : This compound is valuable for its stereochemistry and potential applications in polymer science, as discussed by Cree and Perlin (1968).
Organic Synthesis and Pharmacological Research : It is structurally related to compounds with potential applications in organic synthesis and pharmacological research, as noted in a study by Ataie et al. (2000).
Study of Structures : The compound is used to study its own structures and related derivatives, as highlighted by Ataie et al. (1999).
Syntheses of Various Compounds : It plays a role in the syntheses of various compounds, including 1,2:3,4-di-O-isopropylidene--D-tagatofuranose, as explained by Cubero and Lopez-Espinosa (1986).
Enantioselective Ketone Catalyst : The compound is a highly enantioselective ketone catalyst for epoxidation of fructose and other molecules, as synthesized and demonstrated by Tu et al. (2003).
Sugar Nitrate in Research Applications : It serves as a sugar nitrate in various scientific research applications, as explored by Binkley and Koholic (1984).
Preparation of Pure D-psicose : Its oxidation with methyl sulfoxide-acetic anhydride allows for the preparation of pure D-psicose, as researched by Tipson et al. (1971).
Asymmetric Epoxidation Reactions : It is used as an asymmetric epoxidation catalyst, as noted in the study by Gonsalvi et al. (2002).
Solid Phase Synthesis of Peptide : The crystalline hydrate form of a related compound is used in the solid phase synthesis of peptide, as described by Stefanowicz et al. (2010).
X-ray Crystal Structure Analysis : Its X-ray crystal structure has been analyzed to understand the structure of derivatives of naturally occurring carbohydrate D-fructose, as studied by Watkins et al. (1990).
Chemistry of Polyhydroxylated Pyrrolidines : It is used in the synthesis of polyhydroxylated pyrrolidines, providing insights into their chemistry, as per Izquierdo et al. (2007).
Sulfate Esters in Chemistry, Medicine, and Biology : The synthesized sulfate esters of fructose and its derivatives, including this compound, have potential applications across chemistry, medicine, and biology, as explored by Popek and Lis (2002).
Metal Cation Complexing Properties : Its derivatives have metal cation complexing properties, as shown in a study by Fernández et al. (1995).
Secondary Deoxyfluoroketose Synthesis : This compound is the first example of a secondary deoxyfluoroketose, as described in the research by Sarel-Imber and Bergmann (1973).
Synthesis from D-fructose : It can be synthesized in satisfactory yield from D-fructose in the presence of sulfuric acid, as shown by Brady (1970).
Polymerizable Vinyl Sugars : The preparation of new types of polymerizable vinyl sugars with CC bonds, potentially useful in research, includes this compound, as investigated by Wulff et al. (1996).
Conformational Properties of Sugar Thioureas : The reaction of deoxyisothiocyanato derivatives with ammonia, involving this compound, influences the conformational properties of sugar thioureas, as studied by Mellet et al. (1994).
Safety And Hazards
properties
IUPAC Name |
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXOQDPQIQPKT-XBWDGYHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3a'R,4S,7'S,7a'S)-2,2,2',2'-tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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